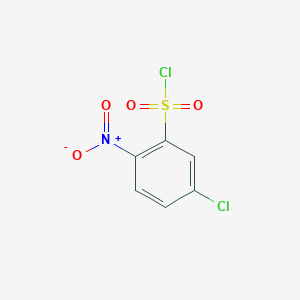

5-Chloro-2-nitrobenzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-2-nitrobenzenesulfonyl chloride is a chemical compound used in various organic synthesis processes, including the preparation of intermediates for pesticides and other functional materials. Its utility lies in its reactive sulfonyl chloride group, which facilitates further chemical modifications.

Synthesis Analysis

One approach to synthesizing related compounds involves chlorosulfonation, a process described for the synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride. This process can potentially be adapted for the synthesis of 5-Chloro-2-nitrobenzenesulfonyl chloride, involving chlorosulfonation of a suitable precursor nitrochlorobenzene derivative followed by specific substitutions to introduce the desired functional groups (Xiao-hua Du et al., 2005).

Molecular Structure Analysis

The molecular structure of related compounds has been studied through X-ray crystallography and spectroscopic methods. These analyses provide insights into the geometrical arrangement of atoms within the molecule, essential for understanding its reactivity and physical properties. While specific data on 5-Chloro-2-nitrobenzenesulfonyl chloride is not directly available, studies on similar compounds highlight the importance of such analyses in determining molecular conformations and interactions (G. Estiu et al., 2014).

Applications De Recherche Scientifique

Synthesis of Pesticides

5-Chloro-2-nitrobenzenesulfonyl chloride is utilized in the synthesis of certain pesticides. For instance, it contributes to the preparation of key intermediates like methyl 5-amino-2-chloro-4-fluorophenylthioacetate, which is crucial in developing herbicides like j7uthiacet-methyl (Xiao-hua Du, Sheng Chen, Mei-Ru Zheng, Zhen-yuan Xu, 2005).

Green Synthesis Methods

Research has focused on developing green synthesis methods for derivatives of 5-Chloro-2-nitrobenzenesulfonyl chloride, such as 3-Nitrobenzenesulfonyl chloride. These methods aim to reduce the environmental impact by minimizing acidic waste gas and wastewater (Chen Zhong-xiu, 2009).

Solid-Phase Synthesis

Polymer-supported benzenesulfonamides prepared from 5-Chloro-2-nitrobenzenesulfonyl chloride serve as key intermediates in various chemical transformations. These include rearrangements to yield diverse privileged scaffolds, making them significant in combinatorial chemistry (Veronika Fülöpová, M. Soural, 2015).

Synthesis of Pharmaceuticals

This compound is used in the synthesis of pharmaceutical intermediates. For example, it assists in the production of intermediates for Clopidrogel, an antiplatelet drug (Yinghua Li, Hong-wu Xu, Liuxue Zhang, 2012).

Application in Analytical Chemistry

It has applications in analytical chemistry, notably in increasing the sensitivity of liquid chromatography–mass spectrometry for detecting estrogens in biological fluids. This is achieved by derivatizing estrogens with 4-nitrobenzenesulfonyl chloride to enhance detection responses (T. Higashi, Naoki Takayama, Tadashi Nishio, Emi Taniguchi, K. Shimada, 2006).

Application in Dye Industry

5-Chloro-2-nitrobenzenesulfonyl chloride is used in the synthesis of reactive dyes, particularly in creating derivatives of 6,13-dichlorotriphenodioxazine. These dyes have specific application properties making them suitable for various uses in the dye industry (J. Kraska, Z. Boruszczak, B. Łandwijt, 1999).

Biodegradation Research

Studies have been conducted on the biodegradation of related compounds like 1-Chloro-4-Nitrobenzene, providing insights into environmental remediation and the degradation pathways of similar chloro-nitrobenzene compounds (E. Katsivela, V. Wray, D. Pieper, R. Wittich, 1999).

Mécanisme D'action

Mode of Action

5-Chloro-2-nitrobenzenesulfonyl chloride, like other sulfonyl chlorides, is an electrophile that can undergo nucleophilic substitution reactions. It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of 5-Chloro-2-nitrobenzenesulfonyl chloride . For instance, its reactivity might be enhanced in basic conditions due to the increased availability of nucleophiles.

Safety and Hazards

Propriétés

IUPAC Name |

5-chloro-2-nitrobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO4S/c7-4-1-2-5(9(10)11)6(3-4)14(8,12)13/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNFIOQFBJVJMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

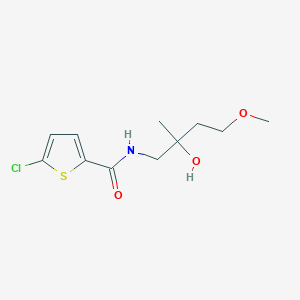

C1=CC(=C(C=C1Cl)S(=O)(=O)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-nitrobenzenesulfonyl chloride | |

CAS RN |

21792-87-0 |

Source

|

| Record name | 5-chloro-2-nitrobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,7-Trimethyl-6-[2-(2-oxopropoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2485384.png)

![6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B2485385.png)

![methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2485388.png)

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole](/img/structure/B2485397.png)

![4-[[(Z)-3-(4-bromofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2485402.png)

![4-((1-(2-((3-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(3-methoxypropyl)cyclohexanecarboxamide](/img/structure/B2485405.png)